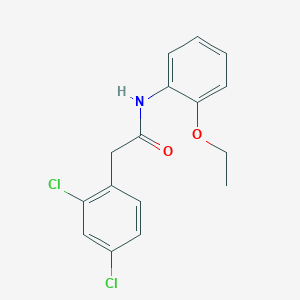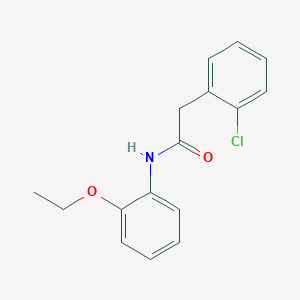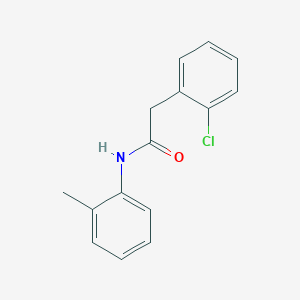
3-fluoro-N-(4-isopropylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of sulfonamide derivatives and has been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylase, and tyrosine kinase. These enzymes play crucial roles in various physiological processes and are often implicated in the development of diseases such as cancer, inflammation, and neurodegenerative disorders. Therefore, 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide has the potential to be developed into therapeutic agents for the treatment of these diseases.
Wirkmechanismus
The exact mechanism of action of 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological activity by binding to the active site of enzymes and inhibiting their activity. For example, it has been shown to bind to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its catalytic activity.
Biochemical and Physiological Effects:
3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide. One of the most promising directions is the development of this compound into therapeutic agents for the treatment of various diseases. Another direction is the investigation of the exact mechanisms underlying its biological activity, which may provide insights into the development of new drugs targeting these mechanisms. Additionally, the synthesis of novel derivatives of 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide may lead to the discovery of compounds with improved biological activity and pharmacological properties.
Synthesemethoden
The synthesis of 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide involves the reaction of 4-isopropylaniline with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity after purification by column chromatography.
Eigenschaften
Produktname |
3-fluoro-N-(4-isopropylphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C15H16FNO2S |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
3-fluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-11(2)12-6-8-14(9-7-12)17-20(18,19)15-5-3-4-13(16)10-15/h3-11,17H,1-2H3 |
InChI-Schlüssel |
DPDHQHNWPFDFGN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















